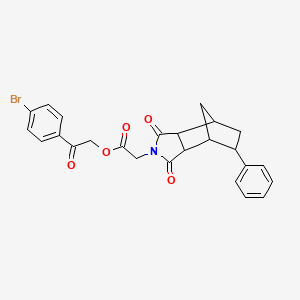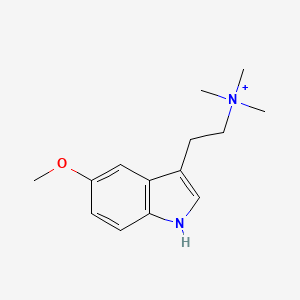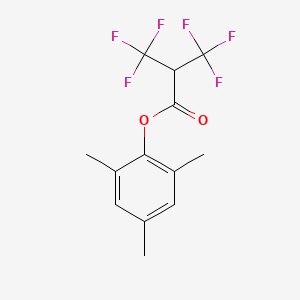![molecular formula C14H15Cl2NO B12463851 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 5852-56-2](/img/structure/B12463851.png)
3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dichlorophényl)amino]-5,5-diméthylcyclohex-2-én-1-one est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines. Ce composé présente un noyau cyclohexénone substitué par un groupe dichlorophénylamino, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-[(3,5-dichlorophényl)amino]-5,5-diméthylcyclohex-2-én-1-one implique généralement la réaction de la 3,5-dichloroaniline avec la 5,5-diméthylcyclohex-2-én-1-one dans des conditions spécifiques. Une méthode courante consiste à utiliser une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielle
Pour la production à l'échelle industrielle, le processus est optimisé pour augmenter le rendement et réduire les coûts. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler avec précision les paramètres de réaction. L'utilisation de catalyseurs et de techniques de purification avancées telles que la recristallisation et la chromatographie garantit la haute pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-[(3,5-dichlorophényl)amino]-5,5-diméthylcyclohex-2-én-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium peuvent convertir le composé en son amine correspondante.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Réactifs électrophiles tels que les halogènes ou les agents nitrants.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'amines.
Substitution : Introduction de groupes fonctionnels tels que les halogènes ou les groupes nitro.
Applications De Recherche Scientifique
La 3-[(3,5-dichlorophényl)amino]-5,5-diméthylcyclohex-2-én-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs pour des enzymes spécifiques.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 3-[(3,5-dichlorophényl)amino]-5,5-diméthylcyclohex-2-én-1-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe dichlorophényle est connu pour interagir avec les sites actifs des enzymes, inhibant potentiellement leur activité. Le composé peut également interférer avec les voies cellulaires en se liant aux récepteurs ou à d'autres protéines, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-[(3,5-dichlorophényl)amino]propanoïque
- Acide 3-[(3,5-dichlorophényl)amino]-3-oxopropanoïque
Unicité
La 3-[(3,5-dichlorophényl)amino]-5,5-diméthylcyclohex-2-én-1-one se distingue par son noyau cyclohexénone unique, qui lui confère des propriétés chimiques et une réactivité distinctes. Comparée à des composés similaires, elle offre un ensemble différent de groupes fonctionnels et d'encombrement stérique, ce qui la rend appropriée pour des applications spécifiques en recherche et dans l'industrie.
Propriétés
Numéro CAS |
5852-56-2 |
|---|---|
Formule moléculaire |
C14H15Cl2NO |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
3-(3,5-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8H2,1-2H3 |
Clé InChI |
QPDHSSRWWRORRC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)
![propyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463808.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)


![1-Oxo-1-phenylbutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463830.png)
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)
![2-oxo-2-phenylethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B12463853.png)
![N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)
